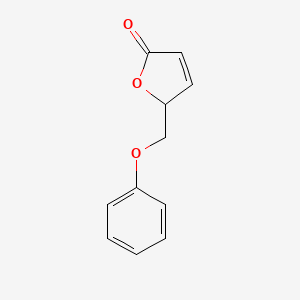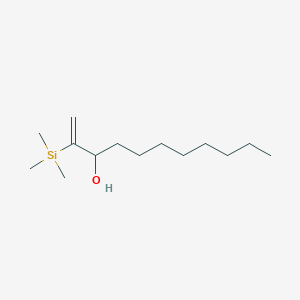
2-(Trimethylsilyl)undec-1-EN-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)undec-1-EN-3-OL is an organic compound characterized by the presence of a trimethylsilyl group attached to an undec-1-en-3-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and an unsaturated alcohol moiety. The trimethylsilyl group imparts specific chemical properties, such as increased volatility and chemical inertness, making it valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)undec-1-EN-3-OL typically involves the reaction of an appropriate undec-1-en-3-ol precursor with a trimethylsilylating agent. One common method is the reaction of undec-1-en-3-ol with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the desired silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)undec-1-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the unsaturated alcohol to saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of hydroxyl groups or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)undec-1-EN-3-OL finds applications in various scientific research fields:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)undec-1-EN-3-OL involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation of alcohols and phenols.
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): A stronger silylating agent compared to TMSCl.
Trimethylsilyl cyanide (TMSCN): Used in the synthesis of nitriles and other cyanide derivatives.
Uniqueness
2-(Trimethylsilyl)undec-1-EN-3-OL is unique due to its specific combination of an unsaturated alcohol and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
86997-34-4 |
|---|---|
Molekularformel |
C14H30OSi |
Molekulargewicht |
242.47 g/mol |
IUPAC-Name |
2-trimethylsilylundec-1-en-3-ol |
InChI |
InChI=1S/C14H30OSi/c1-6-7-8-9-10-11-12-14(15)13(2)16(3,4)5/h14-15H,2,6-12H2,1,3-5H3 |
InChI-Schlüssel |
SJAGVDJNAWWYED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=C)[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)

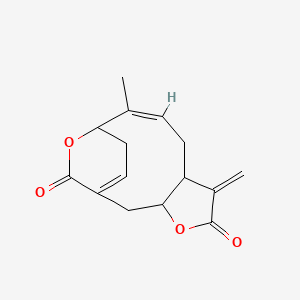

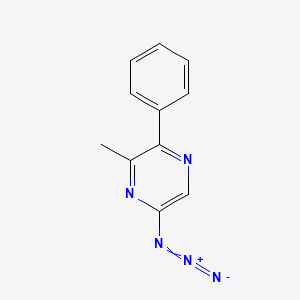



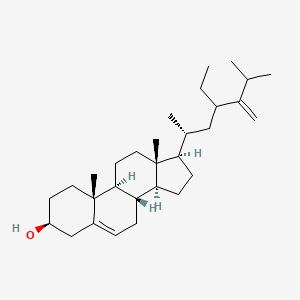
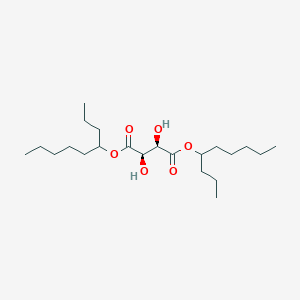

![(7R,8R)-2-benzoyl-8-bromo-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14410116.png)
